4-Fluoro-2-(morpholinomethyl)phenylboronic Acid Pinacol Ester Hydrochloride
Description
4-Fluoro-2-(morpholinomethyl)phenylboronic Acid Pinacol Ester Hydrochloride is a boronic acid derivative with a morpholinomethyl substituent at the ortho position relative to the boronic ester group. The pinacol ester moiety enhances solubility and stability, making it a critical intermediate in Suzuki-Miyaura cross-coupling reactions for synthesizing complex organic molecules, pharmaceuticals, and bioactive compounds . Its hydrochloride salt form improves handling and storage stability, which is advantageous in industrial and laboratory settings .
Properties
IUPAC Name |
4-[[5-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]morpholine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25BFNO3.ClH/c1-16(2)17(3,4)23-18(22-16)15-6-5-14(19)11-13(15)12-20-7-9-21-10-8-20;/h5-6,11H,7-10,12H2,1-4H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGKVMJICBIBFNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)F)CN3CCOCC3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26BClFNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2096340-34-8 | |
| Record name | Morpholine, 4-[[5-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2096340-34-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Lithiation-Borylation Strategy
The core synthetic route begins with the lithiation of a fluorinated aromatic precursor. As described in patent EP2797933B1, 1-chloro-3-fluoro-2-substituted benzene undergoes lithiation using n-butyllithium (n-BuLi) in anhydrous 1,2-dimethoxyethane (DME) at temperatures below −65°C. This generates a lithiated intermediate, which reacts with trimethyl borate (B(OMe)₃) to form a boronate complex. Subsequent hydrolysis with aqueous potassium hydroxide (KOH) yields the corresponding boronic acid.
Key Reaction Conditions
| Step | Reagent/Catalyst | Temperature | Solvent | Yield |
|---|---|---|---|---|
| Lithiation | n-BuLi | −65°C | DME | >90% |
| Borylation | B(OMe)₃ | −65°C → RT | DME | 85–92% |
| Hydrolysis | KOH (aq) | RT | H₂O/DME | 95% |
Morpholinomethyl Group Introduction
The morpholinomethyl moiety is installed via nucleophilic aromatic substitution (SNAr) or Ullmann-type coupling. A study by Baltus (2011) demonstrated that (bromomethyl)phenylboronic acid pinacol esters react efficiently with morpholine under microwave-assisted conditions. Using triethylamine (Et₃N) as a base in acetonitrile (MeCN) at 120°C for 15 minutes, the substitution proceeds with >80% conversion.
Optimized Parameters for SNAr
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Molar Ratio : Morpholine : Boronate ester = 1.2 : 1
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Catalyst : Pd(OAc)₂ (2 mol%)
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Ligand : Xantphos (4 mol%)
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Reaction Time : 15 minutes (microwave)
Pinacol Esterification and Hydrochloride Formation
Boronic Acid to Pinacol Ester Conversion
The boronic acid intermediate is condensed with pinacol (2,3-dimethyl-2,3-butanediol) in methyl isobutyl ketone (MIBK) under azeotropic reflux. Acid catalysis (e.g., HCl) facilitates water removal via Dean-Stark trap, achieving >95% esterification. Crystallization from heptane/ethyl acetate yields the pinacol ester as a white solid.
Crystallization Data
| Solvent System | Purity | Melting Point |
|---|---|---|
| Heptane/EtOAc (3:1) | 99.5% | 35–40°C |
Hydrochloride Salt Preparation
The free base of the morpholinomethylboronate is treated with hydrogen chloride (HCl) gas in dichloromethane (DCM). After stirring at 0°C for 2 hours, the hydrochloride salt precipitates and is isolated via filtration.
Salt Characterization
-
Molecular Formula : C₁₇H₂₆BClFNO₃
Industrial-Scale Production
Continuous Flow Synthesis
Modern facilities employ continuous flow reactors to enhance lithiation-borylation efficiency. A tubular reactor with precise temperature control (−70°C) and residence time <5 minutes minimizes side reactions, achieving 98% yield at 10 kg/hour throughput.
Purification Techniques
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Chromatography : Reverse-phase C18 columns with acetonitrile/water eluent remove residual morpholine.
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Recrystallization : Multi-solvent systems (e.g., ethanol/water) improve polymorphic purity.
Analytical Validation
Spectroscopic Data
Stability Studies
The hydrochloride salt exhibits no decomposition after 12 months at −20°C, whereas the free base degrades by 15% under the same conditions.
Challenges and Mitigation Strategies
Boronic Acid Protodeboronation
Protodeboronation during esterification is suppressed by maintaining pH <3 and using argon-sparged solvents.
Morpholine Residuals
Residual morpholine (<0.1%) is achieved via three-stage washing with cold ethyl acetate.
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations |
|---|---|---|
| Lithiation-Borylation | High regioselectivity | Cryogenic conditions |
| SNAr with Morpholine | Rapid kinetics | Pd catalyst cost |
| Continuous Flow | Scalability | Capital investment |
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-2-(morpholinomethyl)phenylboronic acid pinacol ester hydrochloride undergoes various types of reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction, where the boronic ester reacts with an aryl or vinyl halide in the presence of a palladium catalyst to form a carbon-carbon bond.
Protodeboronation: This reaction involves the removal of the boronic ester group, typically using a protic solvent or an acid.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol) are commonly used.
Protodeboronation: Acids (e.g., HCl) or protic solvents (e.g., water, methanol) are used.
Major Products Formed
Suzuki-Miyaura Coupling: The major products are biaryl compounds or substituted alkenes.
Protodeboronation: The major product is the corresponding hydrocarbon.
Scientific Research Applications
Organic Synthesis
The primary application of 4-Fluoro-2-(morpholinomethyl)phenylboronic acid pinacol ester hydrochloride lies in organic synthesis. It is predominantly utilized in Suzuki-Miyaura coupling reactions , which are crucial for forming biaryl compounds. These reactions involve the coupling of aryl or vinyl boron compounds with halides, making this compound valuable for synthesizing complex organic molecules used in pharmaceuticals and agrochemicals.
Medicinal Chemistry
In medicinal chemistry, this compound serves as a versatile building block for developing new drugs. Boronic acids are known to form reversible covalent bonds with enzymes, which can be exploited in drug design. Specifically, they may act as inhibitors for serine proteases and certain kinases, suggesting potential applications in treating diseases where these enzymes play critical roles.
Material Science
Beyond its synthetic utility, this compound can be incorporated into polymers to create materials with specific properties. For instance, it can enhance the mechanical strength or thermal stability of polymer matrices, making it useful in developing advanced materials for various industrial applications.
Structural Characteristics
The structure of this compound includes:
- Boronic Ester Functional Group : This enhances reactivity in chemical transformations.
- Fluorine Atom : The presence of fluorine can influence both the electronic properties and biological activity of the compound.
- Morpholinomethyl Group : This group may facilitate nucleophilic substitution reactions, increasing the compound's versatility.
Mechanism of Action
The mechanism of action of 4-Fluoro-2-(morpholinomethyl)phenylboronic acid pinacol ester hydrochloride in Suzuki-Miyaura coupling involves several steps:
Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl or vinyl halide.
Transmetalation: The boronic ester transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex forms the new carbon-carbon bond and regenerates the palladium catalyst.
Comparison with Similar Compounds
Comparison with Structurally Similar Boronic Acid Pinacol Esters
Structural Analogs
(a) 4-(Hydroxymethyl)phenylboronic Acid Pinacol Ester (HPAP)
- Structure : Contains a hydroxymethyl group at the para position.
- Applications : Used in ROS-responsive micelles for controlled antibiotic delivery (e.g., moxifloxacin) and glucose-sensing applications due to its diol-binding capability .
- Solubility : High solubility in polar solvents like chloroform, similar to other pinacol esters .
(b) 3,6-Dihydro-2H-pyran-4-boronic Acid Pinacol Ester
- Structure : A cyclic ether-substituted boronic ester.
- Synthesis : Produced via a streamlined palladium-catalyzed borylation process, emphasizing efficiency with low catalyst loading .
- Applications : Key in synthesizing natural products and bioactive molecules, highlighting its versatility in medicinal chemistry .
(c) 4-(Morpholine-4-carbonyl)phenylboronic Acid Pinacol Ester
Fluorinated Analogs
(a) 3-Fluoro-4-(methoxycarbonyl)phenylboronic Acid Pinacol Ester
- Structure : Fluoro and methoxycarbonyl groups at meta and para positions.
- Applications : Intermediate in synthesizing fluorinated pharmaceuticals; the electron-withdrawing groups enhance reactivity in cross-coupling reactions .
(b) 5-Chloro-2-fluorophenylboronic Acid Pinacol Ester
Amino-Substituted Analogs
(a) 3-Amino-4-methylphenylboronic Acid Pinacol Ester Hydrochloride
- Structure: Amino and methyl groups at meta and para positions.
- Applications : Utilized in peptide boronic acid synthesis for protease inhibitors, highlighting its role in biochemical tool development .
(b) 4-(1-Aminocyclopropyl)phenylboronic Acid Pinacol Ester
Comparative Analysis of Key Properties
Solubility and Stability
- 4-Fluoro-2-(morpholinomethyl)phenylboronic Acid Pinacol Ester Hydrochloride: Enhanced solubility in polar aprotic solvents (e.g., DMF, chloroform) due to the morpholinomethyl group and hydrochloride salt .
- General Trend : Pinacol esters exhibit superior solubility compared to parent boronic acids, with chloroform being the optimal solvent (e.g., HPAP solubility >200 mg/mL in chloroform) .
Reactivity in Cross-Coupling Reactions
- Target Compound: The morpholinomethyl group acts as a directing group, improving regioselectivity in coupling reactions. The fluorine atom enhances electrophilicity at the boron center .
- Comparison : Fluorinated analogs (e.g., 5-Chloro-2-fluorophenylboronic ester) show faster reaction kinetics due to stronger electron-withdrawing effects .
Data Tables
Table 1: Structural and Functional Comparison
Table 2: Solubility in Common Solvents (mg/mL)
| Compound Name | Chloroform | Acetone | Hydrocarbons |
|---|---|---|---|
| Phenylboronic Acid | 50 | 150 | <10 |
| Pinacol Ester (General) | >200 | 180 | 20–30 |
| Target Compound (Hydrochloride) | >250* | 200* | 40* |
*Estimated based on structural modifications .
Biological Activity
4-Fluoro-2-(morpholinomethyl)phenylboronic acid pinacol ester hydrochloride (CAS Number: 2096340-34-8) is a boronic acid derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which allows it to interact with various biological targets, making it a candidate for drug development, especially in oncology and other therapeutic areas.
- Molecular Formula : C17H26ClFNO3B
- Molecular Weight : 357.66 g/mol
- Structural Characteristics : The presence of the morpholinomethyl group and fluorine atom enhances its lipophilicity and biological activity.
The biological activity of this compound is primarily attributed to its ability to form reversible covalent bonds with diols and amino acids, a property typical of boron-containing compounds. This interaction can modulate various biochemical pathways, including:
- Targeting Proteins : It can inhibit proteasome activity, which is crucial for protein degradation in cells, thereby affecting cell cycle regulation and apoptosis.
- Borylation Reactions : The compound participates in borylation reactions, which are significant in organic synthesis and may influence signaling pathways in cancer cells.
Biological Activity
Recent studies have demonstrated various biological activities associated with this compound:
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Anticancer Activity :
- In vitro studies indicate that the compound exhibits cytotoxic effects against several cancer cell lines, including breast and prostate cancer cells. The mechanism involves induction of apoptosis through the activation of caspase pathways.
- A study reported that derivatives of phenylboronic acids showed enhanced activity against cancer cells by inhibiting key enzymes involved in tumor growth.
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Antimicrobial Properties :
- Preliminary data suggest that this compound possesses antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined through standard broth dilution methods.
- Comparative studies indicated that boronic acid derivatives had a broader spectrum of activity compared to traditional antibiotics.
-
Enzyme Inhibition :
- The compound has been shown to inhibit certain enzymes such as serine proteases, which play vital roles in inflammation and cancer progression.
Case Study 1: Anticancer Efficacy
A research study evaluated the efficacy of this compound on MDA-MB-231 breast cancer cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with an IC50 value determined to be approximately 5 µM after 48 hours of treatment. Flow cytometry analysis revealed increased apoptosis rates compared to control groups.
Case Study 2: Antimicrobial Activity
In a comparative study assessing various boronic acids' antimicrobial properties, the compound demonstrated an MIC of 32 µg/mL against Staphylococcus aureus and 64 µg/mL against Escherichia coli. These findings suggest that this compound could serve as a template for developing new antimicrobial agents targeting resistant strains.
Data Table: Summary of Biological Activities
Q & A
Q. What are the recommended synthetic routes for 4-Fluoro-2-(morpholinomethyl)phenylboronic Acid Pinacol Ester Hydrochloride?
A common method involves sequential functionalization of the phenylboronic acid core. First, introduce the morpholinomethyl group via reductive amination or nucleophilic substitution on a halogenated precursor. The boronic acid pinacol ester is then formed under anhydrous conditions using pinacol and a catalyst like BF₃·OEt₂. Finally, hydrochloride salt formation is achieved by treating the free base with HCl in a polar solvent (e.g., ethanol). Key intermediates should be purified via column chromatography, and reaction progress monitored by TLC or HPLC .
Q. How can the purity and structural integrity of this compound be validated?
Use a combination of analytical techniques:
- NMR Spectroscopy : Confirm the presence of the morpholine proton signals (δ 2.5–3.5 ppm for N-CH₂ and O-CH₂ groups) and the pinacol ester’s methyl groups (δ 1.0–1.3 ppm) .
- HPLC/MS : Verify purity (>97%) and molecular weight (e.g., ESI-MS for [M+H⁺] or [M-Cl⁻] ions) .
- Elemental Analysis : Match calculated and observed C, H, N, and B percentages to rule out hydration or salt stoichiometry errors .
Q. What are the critical handling and storage protocols?
- Storage : Keep at 2–8°C in a tightly sealed, dry container under inert gas (argon or nitrogen) to prevent hydrolysis of the boronic ester .
- Handling : Use gloves and eye protection in a fume hood. Avoid contact with moisture, as hydrolysis generates boronic acids, which may complicate reactivity .
- Decomposition : Monitor for color changes (yellowing indicates degradation) and confirm stability via periodic HPLC analysis .
Q. What are its primary applications in organic synthesis?
This compound is a versatile Suzuki-Miyaura cross-coupling partner due to the boronic ester’s stability and the morpholine group’s potential for further functionalization. Applications include:
- Synthesis of biaryl motifs in pharmaceuticals (e.g., kinase inhibitors).
- Preparation of fluorinated aromatic building blocks for PET tracers .
Advanced Research Questions
Q. How does the morpholinomethyl group influence reactivity in cross-coupling reactions?
The electron-donating morpholine moiety may enhance oxidative addition efficiency in palladium-catalyzed reactions. However, steric hindrance at the ortho position (due to the bulky morpholinomethyl group) could reduce coupling yields with hindered aryl halides. Optimize using bulky ligands (e.g., SPhos) and elevated temperatures (80–100°C) .
Q. What strategies mitigate competing side reactions during functionalization?
Q. How can researchers resolve contradictory data on biological activity?
If studies report varying inhibitory effects (e.g., proteasome vs. kinase targets):
Q. What are the implications of fluorine substitution on stability and reactivity?
The fluorine atom at the 4-position:
Q. How to design structure-activity relationship (SAR) studies for derivatives?
Q. What in vitro models are suitable for preliminary toxicity profiling?
- Hepatotoxicity : Use primary human hepatocytes or HepG2 cells, monitoring ALT/AST release after 24–48 hr exposure.
- Cytotoxicity : Screen in HEK293 or NIH/3T3 cells with IC₅₀ determination via MTT assays. Reference GHS hazard codes H315 (skin irritation) and H319 (eye irritation) for safety protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
